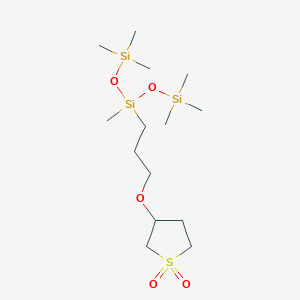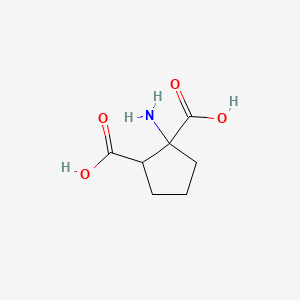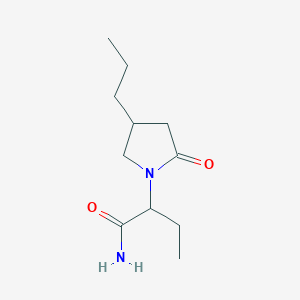
rac-Brivaracetam
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-Brivaracetam: is a racemic mixture of Brivaracetam, a chemical analog of Levetiracetam. It is a racetam derivative with anticonvulsant properties, primarily used to treat partial-onset seizures in patients with epilepsy . Brivaracetam binds to synaptic vesicle glycoprotein 2A (SV2A) with high affinity, which is believed to contribute to its antiepileptic effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Brivaracetam involves several steps. One common method starts with ®-methyl-2-bromobutanoate, which reacts with the hydrochloride salt of methyl 3-(aminomethyl)hexanoate in the presence of potassium carbonate to obtain a crude yellow oil residue . This residue undergoes further purification and reactions to yield Brivaracetam.
Industrial Production Methods: The industrial production of Brivaracetam involves mild reaction conditions and simple operations without the need for low temperatures or strict anhydrous and oxygen-free conditions . This makes the process suitable for large-scale production.
化学反応の分析
Types of Reactions: Brivaracetam undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: Brivaracetam can be hydrolyzed under basic conditions to form carboxylic acid derivatives.
Oxidation: The propyl side chain of Brivaracetam can be oxidized by enzymes such as CYP2C8, CYP3A4, CYP2C19, and CYP2B6.
Major Products: The major products formed from these reactions include carboxylic acid derivatives and ionic co-crystals with improved properties .
科学的研究の応用
Brivaracetam has broad-spectrum antiseizure activity and is used in various scientific research applications :
Chemistry: It is studied for its unique binding properties and interactions with SV2A.
Biology: Research focuses on its effects on neuronal excitability and ionic currents.
作用機序
Brivaracetam exerts its effects by binding to synaptic vesicle glycoprotein 2A (SV2A) in the brain with high affinity . This binding is believed to modulate synaptic GABA release, contributing to its antiepileptic effects . Additionally, Brivaracetam inhibits sodium channels, which may also play a role in its mechanism of action .
類似化合物との比較
Levetiracetam: Brivaracetam is an analog of Levetiracetam and binds to the same SV2A protein but with 15-30 times higher affinity.
Piracetam: Another racetam derivative, but with different pharmacological properties and lower affinity for SV2A.
Uniqueness: Brivaracetam’s higher affinity for SV2A and its ability to inhibit sodium channels make it more effective and better tolerated than Levetiracetam . It also has fewer behavioral adverse effects compared to Levetiracetam, making it a preferred choice for patients who experience such side effects with Levetiracetam .
特性
IUPAC Name |
2-(2-oxo-4-propylpyrrolidin-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-3-5-8-6-10(14)13(7-8)9(4-2)11(12)15/h8-9H,3-7H2,1-2H3,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYKRHVOOPPJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=O)N(C1)C(CC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870336 |
Source


|
| Record name | 2-(2-Oxo-4-propylpyrrolidin-1-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
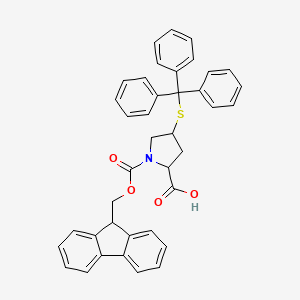
![2-[1-(7-Hydroxy-10,13-dimethyl-1-oxo-2,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)ethyl]-4-methyl-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one](/img/structure/B12320124.png)
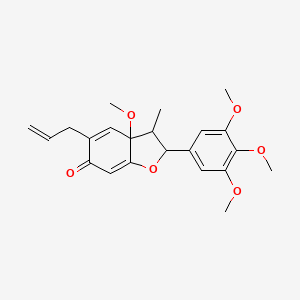

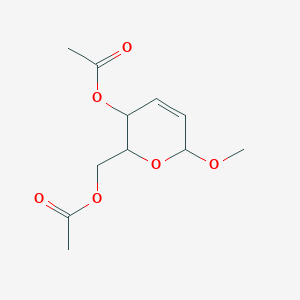
![N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]quinoline-8-sulfonamide](/img/structure/B12320145.png)
![4a,7-Dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12320147.png)
![(4,12-Diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate](/img/structure/B12320159.png)
![17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12320164.png)
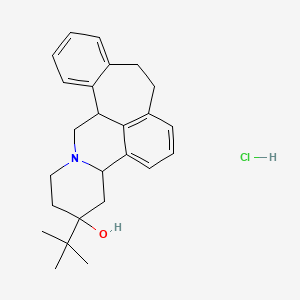
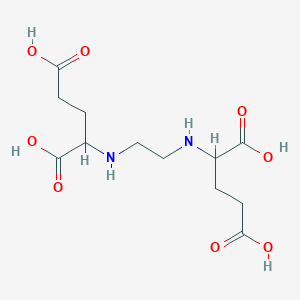
![[4-[[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12320191.png)
